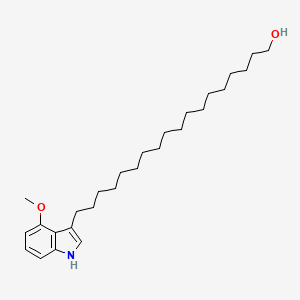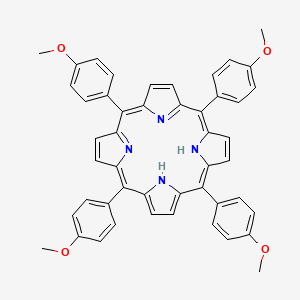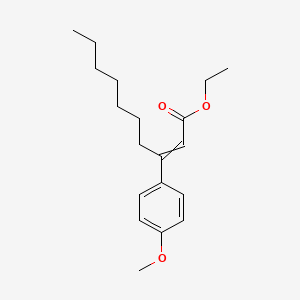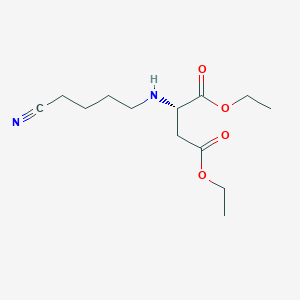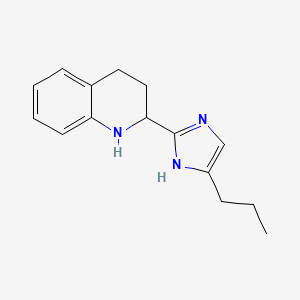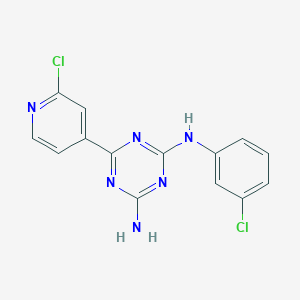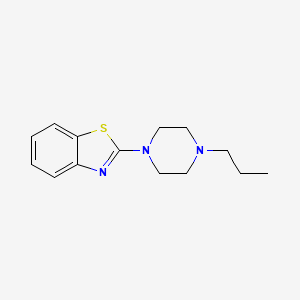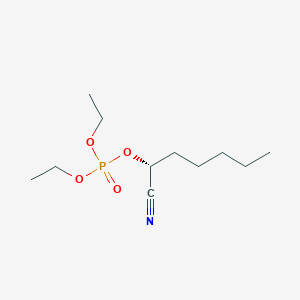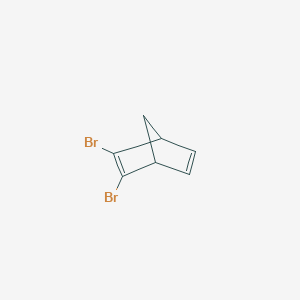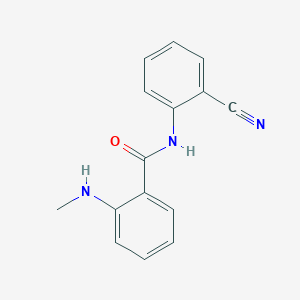
Benzamide,N-(2-cyanophenyl)-2-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide,N-(2-cyanophenyl)-2-(methylamino)- is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The specific properties and applications of Benzamide,N-(2-cyanophenyl)-2-(methylamino)- can be explored through its synthesis, chemical reactions, and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,N-(2-cyanophenyl)-2-(methylamino)- typically involves the reaction of 2-cyanobenzoyl chloride with methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for Benzamide,N-(2-cyanophenyl)-2-(methylamino)- would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide,N-(2-cyanophenyl)-2-(methylamino)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide,N-(2-cyanophenyl)-2-(methylamino)- would depend on its specific biological target. Generally, benzamides exert their effects by interacting with specific receptors or enzymes in the body. The molecular targets and pathways involved could include:
Receptor Binding: Interaction with neurotransmitter receptors such as dopamine or serotonin receptors.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simple benzamide structure without additional functional groups.
N-(2-cyanophenyl)benzamide: Similar structure but without the methylamino group.
2-(Methylamino)benzamide: Similar structure but without the cyano group.
Uniqueness
Benzamide,N-(2-cyanophenyl)-2-(methylamino)- is unique due to the presence of both the cyano and methylamino groups, which may confer distinct chemical and biological properties compared to other benzamides.
Properties
CAS No. |
712309-23-4 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(methylamino)benzamide |
InChI |
InChI=1S/C15H13N3O/c1-17-14-9-5-3-7-12(14)15(19)18-13-8-4-2-6-11(13)10-16/h2-9,17H,1H3,(H,18,19) |
InChI Key |
UYMWWANPMSZNPS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)

![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
